(2S,5S)-2,5-Dimethylthiolane
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Overview
Description
(2S,5S)-2,5-Dimethylthiolane is an organic compound belonging to the class of thiolanes, which are five-membered sulfur-containing heterocycles. This compound is characterized by the presence of two methyl groups attached to the second and fifth carbon atoms in the thiolane ring, giving it a unique stereochemistry. The compound’s structure and stereochemistry make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-2,5-Dimethylthiolane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dimethyl-1,4-dithiane with a suitable oxidizing agent to form the thiolane ring. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (2S,5S)-2,5-Dimethylthiolane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolane ring into more reduced sulfur-containing compounds.
Substitution: The methyl groups and the sulfur atom can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiolane derivatives.
Substitution: Various substituted thiolanes depending on the reagents used.
Scientific Research Applications
(2S,5S)-2,5-Dimethylthiolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a subject of study in understanding sulfur-containing biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which (2S,5S)-2,5-Dimethylthiolane exerts its effects is primarily through its interactions with biological molecules. The sulfur atom in the thiolane ring can form strong bonds with various biomolecules, influencing their structure and function. This interaction can affect molecular targets and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
(2S,5S)-2,5-Dimethylthiolane: Unique due to its specific stereochemistry and the presence of two methyl groups.
(2S,5S)-2,5-Dimethylpyrrolidine: Similar structure but with a nitrogen atom instead of sulfur.
(2S,5S)-2,5-Dimethylfuran: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness: this compound is unique due to the presence of sulfur in its ring structure, which imparts distinct chemical and biological properties compared to its oxygen and nitrogen analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
359460-14-3 |
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Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
(2S,5S)-2,5-dimethylthiolane |
InChI |
InChI=1S/C6H12S/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
IBKCTZVPGMUZGZ-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](S1)C |
Canonical SMILES |
CC1CCC(S1)C |
Origin of Product |
United States |
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